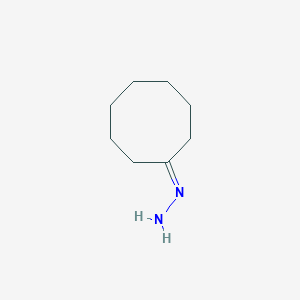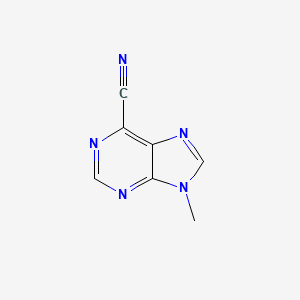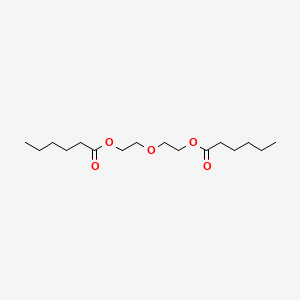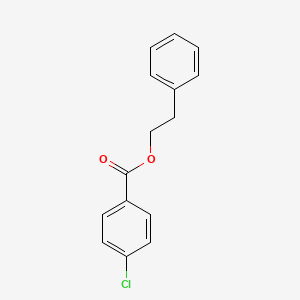
2-Phenylethyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl 4-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2 It is an ester formed from 4-chlorobenzoic acid and 2-phenylethanol
Méthodes De Préparation
2-Phenylethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with 2-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a resin like Amberlyst-15, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester .
Analyse Des Réactions Chimiques
2-Phenylethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 4-chlorobenzoic acid and 2-phenylethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Phenylethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s ester linkage and aromatic structure make it a subject of study in biochemical research.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and 2-phenylethanol. These products can then interact with different biological pathways, influencing cellular processes. The aromatic structure of the compound also allows it to participate in π-π interactions with other aromatic molecules .
Comparaison Avec Des Composés Similaires
2-Phenylethyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
- Methyl 4-chlorobenzoate
- Ethyl 4-chlorobenzoate
- Butyl 4-chlorobenzoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to the presence of the phenylethyl group, which imparts distinct aromatic characteristics and potential biological activity .
Propriétés
Numéro CAS |
43047-95-6 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
2-phenylethyl 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
CLORGXVHZOTBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

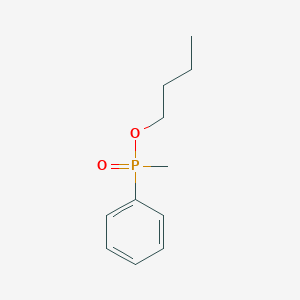
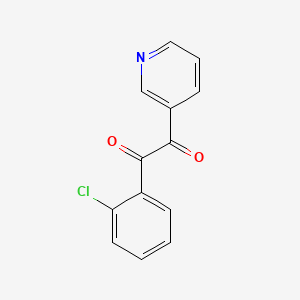
![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
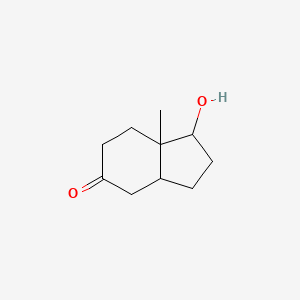
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
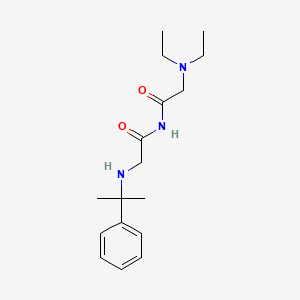

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
